4-Nitro-2-pyridin-2-ylphenol
Overview
Description
4-Nitro-2-pyridin-2-ylphenol is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitroaromatic compounds can undergo reduction reactions in the body, which may lead to the formation of reactive intermediates . These intermediates can interact with cellular targets, leading to various biological effects.
Biochemical Pathways
For instance, they can inhibit the synthesis of DNA, RNA, and proteins, disrupt cell membrane function, and generate reactive oxygen species .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Nitroaromatic compounds can cause oxidative stress, dna damage, and apoptosis, among other effects .
Action Environment
The action, efficacy, and stability of 4-Nitro-2-pyridin-2-ylphenol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .
Biochemical Analysis
Cellular Effects
The effects of 4-Nitro-2-pyridin-2-ylphenol on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes, which are crucial for the execution of programmed cell death. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .
Moreover, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes. It can inhibit the activity of glycolytic enzymes, resulting in reduced glucose metabolism and energy production in cells. This effect is particularly significant in cancer cells, which rely heavily on glycolysis for energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptor proteins, through hydrogen bonding and hydrophobic interactions. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function .
For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins. This inhibition can disrupt signal transduction pathways and alter cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy .
Long-term studies have also indicated that this compound can have sustained effects on cellular function. In vitro studies have demonstrated that continuous exposure to this compound can lead to persistent inhibition of cell proliferation and induction of apoptosis. In vivo studies have shown that repeated administration of this compound can result in long-term suppression of tumor growth in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At high doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain dosage is required to achieve significant therapeutic effects. For instance, studies have shown that a dosage of 10 mg/kg body weight is necessary to achieve substantial tumor suppression in mice. Higher dosages, such as 50 mg/kg, can lead to toxic effects and should be used with caution .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various xenobiotics. This interaction can lead to the formation of reactive metabolites, which can further modulate cellular responses .
Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. This inhibition can result in altered metabolite levels and reduced energy production in cells. The compound also interacts with cofactors such as nicotinamide adenine dinucleotide (NADH), influencing redox reactions and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, such as albumin, which can influence its distribution and localization .
The compound can also accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects. This accumulation is influenced by factors such as tissue perfusion and the presence of specific binding proteins. The distribution of this compound within tissues can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can localize to specific compartments within the cell, such as the cytoplasm and nucleus. This localization is mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles .
For instance, this compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. It can also localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis. The subcellular localization of this compound is essential for its role in cellular processes .
Properties
IUPAC Name |
4-nitro-2-pyridin-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-5-4-8(13(15)16)7-9(11)10-3-1-2-6-12-10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWSPJNEZBBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.